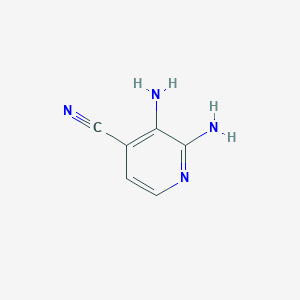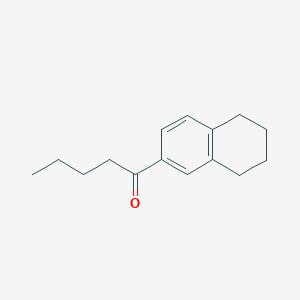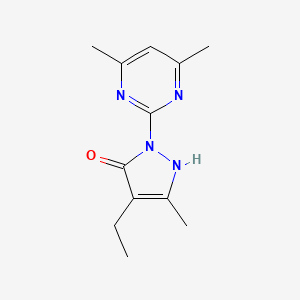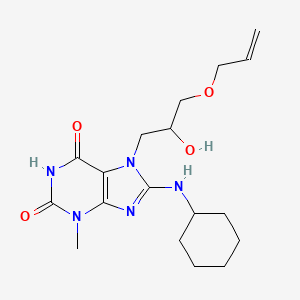![molecular formula C27H22ClN3O2S B2989138 2-{[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 902621-26-5](/img/structure/B2989138.png)
2-{[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a chemical substance with the molecular formula C27H22ClN3O2S1. It is available for purchase from various chemical suppliers21.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, methods have been developed for the synthesis of similar pyrido[2,3-d]pyrimidine derivatives3. These methods involve heating under reflux with MeONa in BuOH, where 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives3.Molecular Structure Analysis
The molecular structure of this compound can be inferred from its molecular formula, C27H22ClN3O2S1. However, specific details about its structure, such as bond lengths and angles, would require further analysis using techniques like X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. Further research or experimental data would be needed to provide a detailed analysis of its reactivity and the types of chemical reactions it can undergo.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, are not readily available from the sources I have. These properties could be determined through laboratory testing.Scientific Research Applications
Molecular Structure Analysis and Conformation
Studies on compounds with similar structural features, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, have focused on understanding their crystal structures and molecular conformations. These compounds exhibit folded conformations about the methylene C atom of the thioacetamide bridge, indicating potential for specific molecular interactions. Such structural analyses are crucial for designing drugs with targeted properties, as the conformation affects the molecule's biological activity and interaction with biomolecules (Subasri et al., 2016).
Antimicrobial and Anti-inflammatory Applications
Research on isoxazolyl chromeno[2,3-d]pyrimidin-4-ones and related structures has demonstrated significant antimicrobial, anti-inflammatory, and analgesic activities. These findings suggest the potential of structurally similar compounds for developing new therapeutic agents targeting various bacterial infections and conditions requiring anti-inflammatory and analgesic interventions (Rajanarendar et al., 2012).
Synthesis of Heterocyclic Compounds
Another application of related compounds involves the synthesis of novel heterocyclic structures incorporating sulfamoyl moieties, which show promising antimicrobial properties. This synthetic approach could be extended to design and develop new compounds with potential applications in treating infections (Darwish et al., 2014).
Spectroscopic Analysis and Drug Design
Vibrational spectroscopic analysis of related compounds has been used to characterize their molecular signatures and understand the effect of rehybridization and hyperconjugation on their stability and reactivity. Such studies are instrumental in drug design, providing insights into the molecular interactions that underlie the pharmacological activities of potential drugs (Mary et al., 2022).
Antifolate Inhibitors
Compounds with pyrrolo[2,3-d]pyrimidines structures have been explored as nonclassical antifolate inhibitors of thymidylate synthase, showing potential as antitumor and antibacterial agents. This application underscores the relevance of structural analogs in the development of novel therapeutics for cancer and bacterial infections (Gangjee et al., 1996).
Safety And Hazards
The safety and hazards associated with this compound are not readily available from the sources I have. It’s important to handle all chemical substances with appropriate safety precautions, and any specific hazards associated with this compound would need to be determined through further research or consultation with a Material Safety Data Sheet (MSDS).
Future Directions
Given the potential biological activity of this compound, future research could involve testing its effects in biological systems, determining its mechanism of action, and exploring its potential uses in fields like medicine or pharmacology. Additionally, further research could be done to fully characterize its physical and chemical properties, and to develop methods for its synthesis and purification3.
Please note that this analysis is based on the information available to me and may not be exhaustive. For a more comprehensive understanding, further research and analysis would be required.
properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN3O2S/c1-16-6-3-4-9-22(16)29-23(32)15-34-27-21-14-19-8-5-7-17(2)24(19)33-26(21)30-25(31-27)18-10-12-20(28)13-11-18/h3-13H,14-15H2,1-2H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUZPWASSKZPLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC=CC=C4C)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate](/img/structure/B2989055.png)
![Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2989057.png)
![(3-Amino-5-((3-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2989061.png)

![3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate](/img/structure/B2989064.png)
![2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(naphthalen-1-yl)ethanone](/img/structure/B2989065.png)

![1-(2-chlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2989068.png)
![N-(3-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2989069.png)
![8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2989071.png)
![Methyl 4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2989072.png)


![1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-phenylpyrrolo[2,1-a]isoquinoline](/img/structure/B2989077.png)